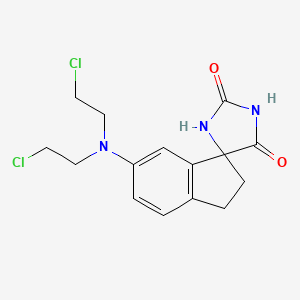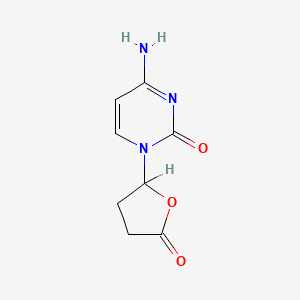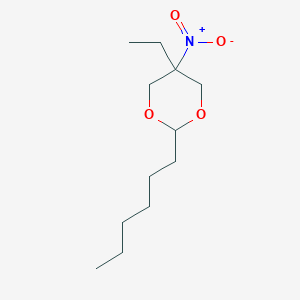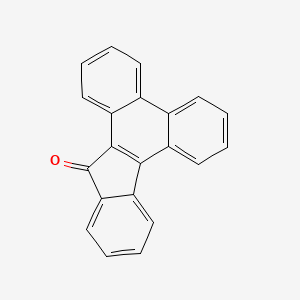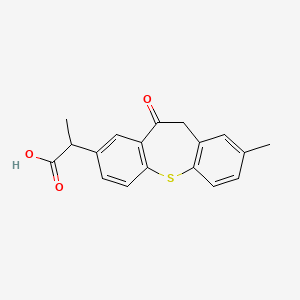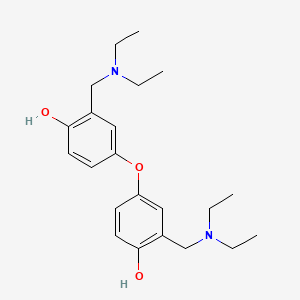
4,4'-Oxybis(alpha-(diethylamino)-o-cresol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound referred to as “NIOSH/GP3070000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers and employers recognize and control chemical hazards in the workplace .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation methods for “NIOSH/GP3070000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes sampling and analytical methods for workplace exposure monitoring . The synthetic routes typically involve controlled laboratory conditions to ensure the purity and stability of the compound.
Industrial Production Methods
Industrial production methods for “NIOSH/GP3070000” are designed to scale up the laboratory synthesis to meet industrial demands. These methods often involve large-scale reactors, precise temperature control, and the use of industrial-grade reagents to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
“NIOSH/GP3070000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are often analyzed using advanced analytical techniques to ensure their purity and identify any by-products .
Applications De Recherche Scientifique
“NIOSH/GP3070000” has a wide range of scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of “NIOSH/GP3070000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “NIOSH/GP3070000” include other volatile organic compounds and hazardous chemicals listed in the NIOSH Pocket Guide to Chemical Hazards . These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity.
Uniqueness
“NIOSH/GP3070000” is unique due to its specific chemical structure and the particular reactions it undergoes. Its distinct properties make it valuable for specific research and industrial applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
7494-55-5 |
|---|---|
Formule moléculaire |
C22H32N2O3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxyphenoxy]phenol |
InChI |
InChI=1S/C22H32N2O3/c1-5-23(6-2)15-17-13-19(9-11-21(17)25)27-20-10-12-22(26)18(14-20)16-24(7-3)8-4/h9-14,25-26H,5-8,15-16H2,1-4H3 |
Clé InChI |
DQVKKAGWZLCNID-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CN(CC)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


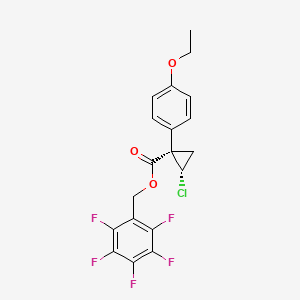
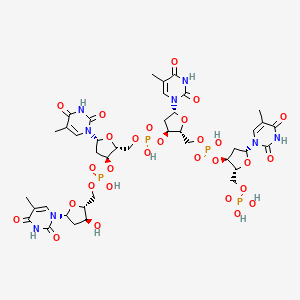
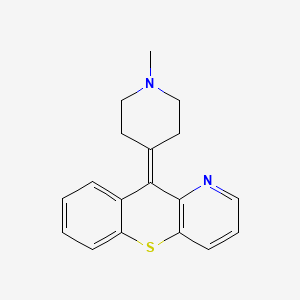

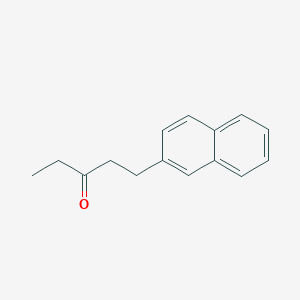

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)

